molecular formula C10H12N4O2 B2953499 Tert-butyl 4-azidopyridine-2-carboxylate CAS No. 1955523-90-6

Tert-butyl 4-azidopyridine-2-carboxylate

Cat. No. B2953499
CAS RN: 1955523-90-6
M. Wt: 220.232
InChI Key: IVLMKVIFWCRPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-azidopyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile reagent that can be used for the synthesis of a wide range of organic compounds. In

Scientific Research Applications

Solar Cell Enhancement

One application area is in the enhancement of dye-sensitized solar cells. Compounds similar to "Tert-butyl 4-azidopyridine-2-carboxylate" have been shown to improve the performance of these cells. For example, the addition of 4-tert-butylpyridine (4TBP) to redox electrolytes used in dye-sensitized TiO2 solar cells significantly increases the open-circuit potential, contributing to enhanced solar cell efficiency. This is attributed to a shift in the TiO2 band edge toward negative potentials and an increase in electron lifetime, indicating a potential area where "Tert-butyl 4-azidopyridine-2-carboxylate" could be utilized due to its structural similarity (Boschloo et al., 2006).

Synthetic Organic Chemistry

In synthetic organic chemistry, derivatives of "Tert-butyl 4-azidopyridine-2-carboxylate" are used as versatile building blocks. The Curtius rearrangement, involving the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, exemplifies the compound's utility. This process enables the synthesis of tert-butyl carbamates, suggesting that "Tert-butyl 4-azidopyridine-2-carboxylate" could serve as an intermediate in the synthesis of protected amino acids and other organic compounds (Lebel & Leogane, 2005).

Nucleophilic Substitutions and Radical Reactions

"Tert-butyl 4-azidopyridine-2-carboxylate" may also find applications in reactions involving nucleophilic substitutions and radical reactions, given the versatility of tert-butyl phenylazocarboxylates in synthetic chemistry. These compounds allow for modifications of the benzene ring under mild conditions, highlighting the potential for "Tert-butyl 4-azidopyridine-2-carboxylate" to be used in complex organic syntheses (Jasch et al., 2012).

Supramolecular Chemistry

In supramolecular chemistry, the structural features of "Tert-butyl 4-azidopyridine-2-carboxylate" could be exploited in the development of novel materials. For instance, poly(bipyridine)ruthenium complexes with carboxylate anchor groups are crucial in dye-sensitized solar cells. An improved synthetic procedure for a related compound, [RuCl2(dcmb)2], shows the importance of such materials in energy conversion technologies, suggesting a potential role for "Tert-butyl 4-azidopyridine-2-carboxylate" in the construction of heterosupramolecular arrays (Schwalbe et al., 2008).

properties

IUPAC Name

tert-butyl 4-azidopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)8-6-7(13-14-11)4-5-12-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLMKVIFWCRPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-azidopyridine-2-carboxylate

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